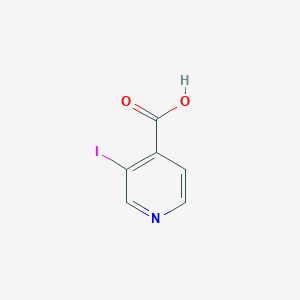

3-Iodoisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSNRTLYWDXHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347233 | |

| Record name | 3-Iodoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57842-10-1 | |

| Record name | 3-Iodoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Iodoisonicotinic Acid: A Technical Guide for Advanced Research

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-iodoisonicotinic acid, a valuable building block in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step synthetic protocol but also a critical analysis of the underlying chemical principles and alternative methodologies.

Introduction: The Strategic Importance of this compound

Isonicotinic acid, a derivative of pyridine, and its analogues are foundational scaffolds in a multitude of bioactive molecules and functional materials. The introduction of a halogen, particularly iodine, at the 3-position of the isonicotinic acid ring opens up a vast landscape of synthetic possibilities. The carbon-iodine bond serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. Consequently, a reliable and scalable synthesis of this compound is of paramount importance for the advancement of novel therapeutics and advanced materials.

This guide will focus on a robust and well-established multi-step synthetic pathway, while also providing a comparative analysis of alternative, albeit less efficient, direct iodination strategies.

Strategic Approach: Navigating the Challenges of Pyridine Functionalization

The direct electrophilic substitution on the pyridine ring is notoriously challenging due to the electron-deficient nature of the heterocycle, a consequence of the electronegative nitrogen atom.[1] This inherent lack of reactivity often necessitates harsh reaction conditions, which can be incompatible with sensitive functional groups and frequently lead to a mixture of regioisomers.

Therefore, a more strategic and reliable approach involves a multi-step synthesis commencing with a suitably functionalized isonicotinic acid derivative. The cornerstone of the recommended pathway is the Sandmeyer reaction , a versatile and high-yielding method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[2] This strategy circumvents the challenges of direct C-H functionalization and offers excellent control over regioselectivity.

The chosen synthetic route, detailed below, involves two key transformations:

-

Formation of 3-Aminoisonicotinic Acid: This crucial intermediate is synthesized from 3,4-pyridinedicarboximide through a Hofmann rearrangement .[3]

-

Sandmeyer Iodination: The 3-amino group is then converted to the corresponding iodide via a diazotization-iodination sequence.

This pathway is depicted in the following workflow diagram:

Caption: Simplified mechanism of the Hofmann rearrangement.

The Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for replacing an amino group on an aromatic ring with a variety of substituents. [4]The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a nucleophile. For the synthesis of aryl iodides, the use of a copper(I) salt catalyst is often not necessary, as iodide itself is a sufficiently strong nucleophile. [5] The key steps for the iodination are:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. [6]2. Iodide Displacement: The diazonium salt then reacts with a source of iodide ions (e.g., potassium iodide), leading to the displacement of the diazonium group as nitrogen gas and the formation of the aryl iodide.

Caption: Simplified mechanism of the Sandmeyer iodination.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and the purity of the starting materials. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 3-Aminoisonicotinic Acid from 3,4-Pyridinedicarboximide

This procedure is adapted from established literature methods for the Hofmann rearrangement. [7] Reagents and Equipment:

| Reagent/Equipment | Purpose |

| 3,4-Pyridinedicarboximide | Starting material |

| Sodium hydroxide (NaOH) | Base |

| Bromine (Br₂) | Halogenating agent |

| Sulfuric acid (H₂SO₄) | Acid for pH adjustment |

| Round-bottom flask | Reaction vessel |

| Ice bath | Temperature control |

| Magnetic stirrer | Agitation |

| Filtration apparatus | Product isolation |

Step-by-Step Procedure:

-

Preparation of Sodium Hypobromite Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add bromine (1.1 equivalents) to a 10% aqueous solution of sodium hydroxide. Stir until the bromine has completely dissolved.

-

Addition of Starting Material: To the cold sodium hypobromite solution, add 3,4-pyridinedicarboximide (1.0 equivalent) in portions, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, add an additional volume of 10% aqueous sodium hydroxide solution. Remove the ice bath and heat the reaction mixture to 90 °C for 40 minutes.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Carefully adjust the pH to 3 with 50% sulfuric acid. A precipitate will form.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-aminoisonicotinic acid as a light-yellow powder. The product can be characterized by ¹H NMR spectroscopy. [7]

Synthesis of this compound via Sandmeyer Reaction

This protocol is based on general procedures for the diazotization-iodination of aromatic amines. [8][9] Reagents and Equipment:

| Reagent/Equipment | Purpose |

| 3-Aminoisonicotinic acid | Starting material |

| Sulfuric acid (H₂SO₄) | Acid for diazotization |

| Sodium nitrite (NaNO₂) | Diazotizing agent |

| Potassium iodide (KI) | Iodide source |

| Round-bottom flask | Reaction vessel |

| Ice-salt bath | Temperature control |

| Magnetic stirrer | Agitation |

| Filtration apparatus | Product isolation |

Step-by-Step Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 3-aminoisonicotinic acid (1.0 equivalent) in a solution of concentrated sulfuric acid and water, cooled in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Diazotization: Slowly add a solution of sodium nitrite (1.2 equivalents) in water dropwise to the stirred reaction mixture, ensuring the temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

-

Iodination: In a separate flask, prepare a solution of potassium iodide (4.0 equivalents) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 3 hours. A dark precipitate should form.

-

Workup and Isolation: Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine. Extract the product with a suitable organic solvent, such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Alternative Synthetic Routes: A Critical Evaluation

While the Hofmann-Sandmeyer sequence is the recommended route, it is instructive to consider alternative methods, primarily direct C-H iodination.

Direct iodination of isonicotinic acid is challenging due to the deactivating effect of both the pyridine nitrogen and the carboxylic acid group. [10]Attempts at direct iodination often require harsh conditions and strong iodinating agents, such as iodine in the presence of an oxidizing agent (e.g., iodic acid or hydrogen peroxide) or N-iodosuccinimide (NIS) with a strong acid catalyst. [11][12] Challenges of Direct Iodination:

-

Low Reactivity: The electron-deficient nature of the isonicotinic acid ring makes it resistant to electrophilic attack.

-

Poor Regioselectivity: Even if iodination occurs, it can lead to a mixture of isomers, with substitution at the 2- and 3-positions, making separation difficult and reducing the yield of the desired 3-iodo isomer.

-

Harsh Conditions: The required reaction conditions may not be compatible with other functional groups on more complex derivatives of isonicotinic acid.

Due to these significant drawbacks, direct iodination is generally not a practical or efficient method for the selective synthesis of this compound, especially on a preparative scale.

Conclusion and Future Outlook

This technical guide has detailed a reliable and well-precedented two-step synthesis of this compound from 3,4-pyridinedicarboximide via a Hofmann rearrangement and subsequent Sandmeyer reaction. This method offers excellent regiochemical control and is amenable to scale-up, making it a superior choice over direct iodination strategies.

The availability of a robust synthetic route to this compound is crucial for the continued development of novel pharmaceuticals and functional materials. Future research may focus on the development of more efficient and environmentally benign catalytic methods for the direct C-H functionalization of pyridine derivatives, which could one day provide a more streamlined approach to this important synthetic intermediate.

References

-

Hofmann rearrangement. Wikipedia. Available from: [Link]

- A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis 2008, (2), 185-187.

-

Diazotisation. Organic Chemistry Portal. Available from: [Link]

- Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society 2022, 19, 1-28.

-

Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

- Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules 2021, 26 (12), 3581.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (2018-12-03). Available from: [Link]

-

Hofmann Rearrangement: Example, Mechanism, and Application. Chemistry Learner. Available from: [Link]

- Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers 2020, 7 (18), 2728-2733.

-

Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17. Chemia. (2022-12-06). Available from: [Link]

- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Chemical Biology 2013, 8 (11), 2465-2475.

- A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. Beilstein Journal of Organic Chemistry 2017, 13, 1766-1775.

- Pyridinium Iodochloride: An Efficient Reagent for Iodination of Hydroxylated Aromatic Ketones and Aldehydes. International Journal of Organic Chemistry 2012, 2 (3), 219-224.

-

Sandmeyer reaction. Wikipedia. Available from: [Link]

-

Sandmeyer Reaction. NROChemistry. Available from: [Link]

-

Why use potassium iodide instead of copper iodide in Sandmeyer reaction?. Chemistry Stack Exchange. (2015-08-11). Available from: [Link]

-

Diazotization Reaction Mechanism. BYJU'S. Available from: [Link]

- Process For The Iodination Of Aromatic Compounds. Google Patents. (US20120041224A1).

- Process for producing pyridine carboxylic acids. Google Patents. (US8575350B2).

- Selective C–H Iodination of (Hetero)arenes. Organic Letters 2021, 23 (13), 5142-5146.

- Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry 2016, 12, 702-715.

- [Failure in the treatment with isonicotinic acid hydrazide]. Riforma Medica 1952, 66 (37), 989-992.

- Functionalization of arylacetic acids via directing-group-assisted remote meta-C–H activation.

-

Electrophilic aromatic substitution. Wikipedia. Available from: [Link]

Sources

- 1. 3-iodo-4-pyridinecarboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Iodine(I) pnictogenate complexes as Iodination reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portal.tpu.ru [portal.tpu.ru]

- 9. researchgate.net [researchgate.net]

- 10. Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17 – Chemia [chemia.manac-inc.co.jp]

- 11. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]

- 12. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Iodoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3-Iodoisonicotinic acid (IUPAC name: 3-iodopyridine-4-carboxylic acid), a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Understanding these fundamental characteristics is paramount for its effective utilization as a building block in the synthesis of novel therapeutic agents. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a framework for the practical application of this compound in a research and development setting.

Introduction: The Strategic Importance of this compound in Drug Design

Pyridine-based scaffolds are ubiquitous in pharmaceuticals due to their ability to engage in various biological interactions.[1] The introduction of a halogen atom, such as iodine, onto the pyridine ring significantly modulates the electronic and steric properties of the molecule.[2] In the case of this compound, the iodine atom at the 3-position and the carboxylic acid at the 4-position create a unique chemical entity with versatile reactivity. The electron-withdrawing nature of both the iodine and the carboxylic acid influences the pKa of the pyridine nitrogen, while the iodine atom provides a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures. The carboxylic acid moiety offers a site for amide bond formation, a common linkage in many drug molecules. These features make this compound a valuable precursor in the synthesis of a wide range of biologically active compounds.[3]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is the bedrock of successful drug development. These parameters govern a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its therapeutic efficacy and safety.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-iodopyridine-4-carboxylic acid | [4] |

| CAS Number | 57842-10-1 | [4] |

| Molecular Formula | C₆H₄INO₂ | [] |

| Molecular Weight | 249.01 g/mol | [] |

| Melting Point | 240 - 244 °C | [4] |

| Boiling Point | Not available | |

| Density | Not available | |

| Appearance | Off-white to beige powder | [4] |

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its oral bioavailability. Poor aqueous solubility can lead to low absorption and insufficient therapeutic effect. The solubility of this compound is expected to be pH-dependent due to the presence of both an acidic carboxylic acid group and a basic pyridine nitrogen.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold-standard method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is designed to achieve a saturated solution, from which the concentration of the dissolved solute can be accurately measured.

Methodology:

-

Preparation of Solvent Systems: Prepare a series of buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4). Also, prepare common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent system in separate, sealed vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: To remove any suspended solid particles, filter the aliquot through a fine-pore filter (e.g., 0.22 µm) or centrifuge at high speed.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that specific solvent system at the given temperature.

Causality Behind Experimental Choices:

-

Use of excess solid: Ensures that the solution is truly saturated, a fundamental requirement for determining equilibrium solubility.

-

Constant temperature agitation: Guarantees that the dissolution process reaches a thermodynamic equilibrium.

-

Filtration/Centrifugation: Prevents undissolved particles from artificially inflating the measured concentration.

-

Validated HPLC method: Provides accurate and reproducible quantification of the dissolved analyte.

Visualization of the Shake-Flask Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Acid Dissociation Constant (pKa): The Key to Understanding Ionization

The pKa value is a quantitative measure of the strength of an acid in solution. For a molecule like this compound with both an acidic and a basic center, determining the pKa values is crucial for predicting its ionization state at different pH values. This, in turn, influences its solubility, membrane permeability, and binding interactions with biological targets.

While an experimental pKa for this compound is not readily found in the literature, it can be determined using established methods such as potentiometric titration or UV-Vis spectrophotometry.[7][8]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a co-solvent mixture (e.g., methanol/water) if the compound has low aqueous solubility.

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the determination of the acidic pKa, or a strong acid (e.g., 0.1 M HCl) for the basic pKa. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point where half of the acidic or basic species has been neutralized. This is also the inflection point of the first derivative of the titration curve.

Causality Behind Experimental Choices:

-

Calibrated pH electrode: Ensures accurate measurement of the solution's pH, which is the primary data point.

-

Standardized titrant: Allows for a precise calculation of the molar equivalents of acid or base added.

-

Stepwise addition and stabilization: Ensures that the acid-base equilibrium is reached before each pH measurement.

-

Co-solvent system: Can be necessary to achieve sufficient solubility of the analyte for accurate titration.

Visualization of the Potentiometric Titration Workflow:

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Profile: Unveiling the Molecular Structure

Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound. While specific, high-resolution spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the iodine atom and the carboxylic acid group. The proton at the 2-position is likely to be the most downfield, followed by the proton at the 6-position, and then the proton at the 5-position. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the most downfield chemical shift (typically >160 ppm). The carbon atom attached to the iodine will also be significantly shifted.

Infrared (IR) Spectroscopy

A commercial supplier, Thermo Scientific Chemicals, confirms that the infrared spectrum of their this compound conforms to the expected structure.[4] Key characteristic absorption bands would include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

C-H stretching vibrations from the aromatic ring, typically appearing just above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations within the pyridine ring, in the 1600-1400 cm⁻¹ region.

-

A C-I stretching vibration, which would appear at a lower frequency in the fingerprint region.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (249.01 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). The presence of iodine would also lead to a characteristic isotopic pattern.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the ability to selectively functionalize the iodine and carboxylic acid groups.

-

Precursor for Cross-Coupling Reactions: The iodine atom can be readily displaced in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the 3-position of the pyridine ring. This is a powerful strategy for exploring the structure-activity relationship (SAR) of a lead compound.

-

Amide Bond Formation: The carboxylic acid group is a key functional handle for forming amide bonds with various amines. This is a fundamental reaction in the synthesis of many drug molecules, including enzyme inhibitors and receptor ligands.

-

Scaffold for Library Synthesis: The dual reactivity of this compound makes it an ideal starting material for the creation of compound libraries for high-throughput screening. By systematically varying the substituents introduced via cross-coupling and the amines used for amide bond formation, a diverse set of molecules can be rapidly synthesized.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, including its melting point and expected spectroscopic characteristics, provide a solid foundation for its use in synthesis. While further experimental data on its solubility and pKa would be beneficial, established methodologies can be readily applied to determine these crucial parameters. The strategic placement of the iodo and carboxylic acid functionalities offers a powerful platform for the design and synthesis of novel drug candidates, underscoring its importance in the ever-evolving landscape of pharmaceutical research.

References

(Please note that while the following references provide valuable context and methodologies, direct experimental data for this compound may not be present in all of them.)

- The Role of Halogenated Pyridines in Modern Drug Discovery. (URL not available)

- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (URL not available)

- Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (URL not available)

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

-

How to calculate pKa - BYJU'S. [Link]

-

Case Studies in Analog Design - Drug Design Org. [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. [Link]

-

-

13C NMR Spectroscopy. [Link]

-

-

CASE STUDIES IN MODERN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

3,4-Pyridinedicarboxylic acid - the NIST WebBook. [Link]

-

13C NMR Chemical Shift - Oregon State University. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

3-iodopyridine-4-carbonitrile (C6H3IN2) - PubChemLite. [Link]

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - MDPI. [Link]

-

Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K - ResearchGate. [Link]

-

Drug precursors - Wikipedia. [Link]

-

Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide - ResearchGate. [Link]

-

Table I from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement | Semantic Scholar. [Link]

-

Development of methods for the determination of pKa values - Pure. [Link]

-

Mass Spec 3e Carboxylic Acids - YouTube. [Link]

-

In the mass spectrum of niacin (3-pyridine-carboxylic acid), what ion corresponds to the peak at m/z = 105? - Chemistry Stack Exchange. [Link]

-

Drug Discovery Case Studies - CRSP. [Link]

-

Infrared Spectroscopy - CDN. [Link]

-

Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. [Link]

-

4-Pyridinecarboxylic acid - the NIST WebBook. [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. [Link]

-

Solubility of Nicotinic Acid in Water, Ethanol, Acetone, Diethyl Ether, Acetonitrile, and Dimethyl S | PDF - Scribd. [Link]

-

Solubility and Pseudo Polymorphic Behavior of Nicotinic Acid in Alcoholic Solutions: Experimental Data and Phase Equilibrium Modeling | Request PDF - ResearchGate. [Link]

-

Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development - PubMed. [Link]

-

Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - Frontiers. [Link]

-

Synthesis of pharmaceutical intermediate 3-thiophenemalonic acid - ResearchGate. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 3,5-DIIODO-4-PYRIDONE-1-ACETIC ACID(101-29-1) 13C NMR [m.chemicalbook.com]

- 3. 3-iodo-4-pyridine carboxylic acid research chemical | Sigma-Aldrich [sigmaaldrich.com]

- 4. 430970050 [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Iodopyridine | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyridine-3-carboxylic acid;pyridine-4-carboxylic acid | C12H10N2O4 | CID 409437 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Iodoisonicotinic acid CAS number and molecular weight

An In-Depth Technical Guide to 3-Iodoisonicotinic Acid: Synthesis, Cross-Coupling Applications, and Strategic Role in Drug Discovery

Introduction

This compound is a pivotal heterocyclic building block for researchers and scientists engaged in synthetic and medicinal chemistry. As a substituted pyridine, it belongs to a class of compounds that are prevalent in a vast array of pharmaceuticals and bioactive molecules. Its structure, featuring a carboxylic acid at the 4-position and an iodine atom at the 3-position, provides two distinct and orthogonal points for chemical modification. The iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the carboxylic acid moiety offers a handle for amide bond formation, esterification, or other derivatizations, making it an exceptionally versatile intermediate in the synthesis of complex molecular architectures for drug development and materials science.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound, focusing on its synthesis, core physicochemical properties, and its application in cornerstone synthetic reactions. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for its use in Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Core Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is the first step in successful experimental design. The key data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 57842-10-1 | [] |

| Molecular Formula | C₆H₄INO₂ | [] |

| Molecular Weight | 249.01 g/mol | [] |

| IUPAC Name | 3-iodopyridine-4-carboxylic acid | [] |

| Melting Point | 205-210 °C | [] |

| Boiling Point | 435.7 °C at 760 mmHg | [] |

| Density | 2.123 g/cm³ | [] |

| Appearance | White to light yellow crystalline powder |

Synthesis of this compound

Direct electrophilic iodination of the isonicotinic acid core is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. Therefore, a more strategic, multi-step synthesis commencing from a pre-functionalized precursor is the most logical and reliable approach. The following two-step sequence, starting from 3-Aminoisonicotinic acid, represents a robust and field-proven pathway.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Preparation of 3-Aminoisonicotinic Acid (Precursor)

The necessary precursor, 3-Aminoisonicotinic acid, can be reliably synthesized from 2H-Pyrrolo[3,4-c]pyridine-1,3-dione.

Protocol:

-

Dissolve 2H-Pyrrolo[3,4-c]pyridine-1,3-dione (1.0 eq) in a 10% aqueous solution of sodium hydroxide.[2]

-

Cool the reaction mixture to an internal temperature of approximately 7 °C using an ice/salt bath.[2]

-

The hydrolysis of the cyclic imide proceeds under these conditions to yield the sodium salt of 3-Aminoisonicotinic acid.

-

Careful acidification of the reaction mixture with an acid (e.g., HCl) to a neutral pH will precipitate the zwitterionic 3-Aminoisonicotinic acid.

-

The resulting solid can be isolated by filtration, washed with cold water, and dried under vacuum.

Causality Insight: This hydrolysis is a standard method for unmasking an amino group and a carboxylic acid from a cyclic imide precursor. The low temperature helps to control the exothermicity of the hydrolysis and maintain the stability of the product.

Step 2: Diazotization and Iodination (Sandmeyer Reaction)

This classic transformation converts the aromatic amino group into a diazonium salt, which is an excellent leaving group and can be readily displaced by an iodide nucleophile.

Protocol:

-

Suspend 3-Aminoisonicotinic acid (1.0 eq) in dilute sulfuric acid (or HCl) in a reaction vessel and cool to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, ensuring the internal temperature does not rise above 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in a minimal amount of water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

The crude this compound often precipitates from the reaction mixture. Isolate the solid by filtration.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure this compound.

Trustworthiness Insight: This protocol is self-validating. The formation of the diazonium salt is visually confirmed by the dissolution of the starting material. The subsequent displacement reaction is validated by the vigorous evolution of N₂ gas. The purity of the final product can be readily checked by measuring its melting point and comparing it to the literature value.

Core Applications in Palladium-Catalyzed Cross-Coupling

The C(sp²)-I bond in this compound is highly reactive in palladium-catalyzed cross-coupling reactions. This makes it an ideal substrate for building molecular complexity.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C-C bonds, particularly for creating biaryl and hetero-biaryl motifs which are privileged structures in medicinal chemistry.

Causality Insight: This reaction is favored in drug discovery programs because the boronic acid reagents are generally stable, commercially available in great diversity, and the reaction conditions are tolerant of a wide range of functional groups. This allows for the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent & Degassing: Add a degassed solvent mixture, typically dioxane and water (e.g., in a 4:1 ratio). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (this compound) is consumed.

-

Workup: Cool the reaction to room temperature. Add water and extract the aqueous phase with an organic solvent like ethyl acetate. If the product is the free acid, carefully acidify the aqueous layer to precipitate the product, then extract.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Sonogashira Coupling: Synthesis of Alkynyl Pyridines

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing a linear, rigid alkyne linker into a molecule, a common strategy for probing binding pockets in drug targets.

Causality Insight: The Sonogashira reaction is catalyzed by both palladium and a copper(I) salt (co-catalyst). The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center, accelerating the catalytic cycle.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

-

Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.06 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (N₂ or Ar) three times.

-

Solvent and Reagents: Add a degassed solvent such as triethylamine (which also acts as the base) or a mixture of THF and triethylamine. Add the terminal alkyne (1.1 eq) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under the inert atmosphere.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent and wash with water or dilute ammonium chloride solution to remove amine salts. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Strategic Workflow in Drug Discovery

The true value of this compound is realized when these synthetic transformations are placed in the context of a drug discovery program. Derivatives of its parent scaffold, isonicotinic acid, have shown promise as anti-inflammatory agents by inhibiting ROS production and as leads for anti-tubercular drugs. The ability to rapidly generate diverse analogs from a common intermediate is key to efficient lead optimization.

From Building Block to Bioactive Candidate

Caption: Strategic workflow for generating compound libraries in drug discovery.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic tool for the efficient construction of molecular complexity. Its well-defined reactivity, particularly in robust and versatile palladium-catalyzed cross-coupling reactions, allows chemists to rapidly access novel chemical matter. By understanding the fundamental properties, reliable synthetic routes, and the causality behind its application in key reactions like the Suzuki and Sonogashira couplings, researchers can fully leverage this building block to accelerate the discovery of new therapeutics and functional materials.

References

-

Wikipedia. Isonicotinic acid. [Link]

-

ResearchGate. Radiopharmaceutical chemistry: Iodination techniques. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

- Google Patents.

-

MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.

- Google Patents. US2409806A - Synthesis of nicotinic compounds.

Sources

An In-depth Technical Guide to 3-Iodoisonicotinic Acid: Commercial Availability, Synthesis, and Quality Control for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-iodoisonicotinic acid, a crucial building block in medicinal chemistry and drug discovery. The document delves into its commercial availability, outlining key suppliers and considerations for procurement. Furthermore, it presents a detailed exploration of synthetic routes for its preparation, with a focus on practical laboratory-scale synthesis. Finally, a thorough discussion on quality control and analytical methodologies is provided to ensure the identity, purity, and stability of this compound for research and development applications. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the dynamic field of drug development.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, with the CAS number 57842-10-1, is a halogenated derivative of isonicotinic acid. Its chemical structure, featuring an iodine atom at the 3-position of the pyridine ring, imparts unique chemical properties that make it a valuable synthon in the design and synthesis of novel therapeutic agents. The presence of the iodo-substituent allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures.

The isonicotinic acid scaffold itself is a well-established pharmacophore present in numerous approved drugs, particularly in the treatment of tuberculosis (e.g., isoniazid). The introduction of an iodine atom provides a strategic handle for chemists to explore and modify the molecular structure, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. Its application spans various therapeutic areas, including but not limited to oncology, infectious diseases, and neurodegenerative disorders.

Commercial Availability and Supplier Landscape

The accessibility of starting materials is a critical factor in any research and development program. This compound is commercially available from a range of chemical suppliers that cater to the research and pharmaceutical industries. The purity of the commercially available material typically ranges from 95% to over 98%.

When selecting a supplier, it is imperative to consider not only the cost but also the reliability of the supplier, the consistency of product quality, and the availability of comprehensive technical documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Below is a summary of notable commercial suppliers of this compound:

| Supplier | Product Number | Typical Purity | Notes |

| BOC Sciences | 57842-10-1 | 95% | A global supplier of a wide range of research chemicals and pharmaceutical ingredients.[1] |

| Aladdin Scientific | --- | min 98% | Offers this compound for professional manufacturing and research laboratory use.[2] |

| Simson Pharma Limited | --- | Accompanied by CoA | A manufacturer and exporter that provides a Certificate of Analysis with their products.[3] |

| ChemicalBook | CB9131169 | For R&D use | Provides a platform for sourcing chemicals and offers safety data sheets.[1] |

This table is not exhaustive and represents a selection of suppliers found in the public domain. Researchers should conduct their own due diligence when sourcing this material.

A crucial aspect of procurement is the thorough review of the supplier's Certificate of Analysis. A representative CoA should include:

-

Product Identification: Name, CAS number, molecular formula, and molecular weight.

-

Physical Properties: Appearance, melting point, and solubility.

-

Analytical Data: Results from analytical techniques such as ¹H NMR, ¹³C NMR, HPLC, and Mass Spectrometry, confirming the structure and purity.

-

Date of Analysis and Batch Number: For traceability and quality management.

Synthetic Routes to this compound

While commercially available, there are instances where an in-house synthesis of this compound may be necessary, for example, for the preparation of isotopically labeled analogues or when large quantities are required. Two primary synthetic strategies are commonly considered: the Sandmeyer reaction starting from 3-aminoisonicotinic acid and the direct iodination of isonicotinic acid.

Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[4][5][6] This approach offers a high degree of regioselectivity.

Workflow for the Synthesis of this compound via the Sandmeyer Reaction:

Caption: A decision-making workflow for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of this compound and for identifying any related impurities. A validated, stability-indicating HPLC method is essential for routine quality control.

Suggested HPLC Method (Adaptable):

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is often effective for separating polar aromatic compounds. [7]An isocratic method with a simple mobile phase of water, acetonitrile, and sulfuric acid has also been reported for isonicotinic acid. [8]* Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 220 nm or 260 nm) is typically used.

-

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. [7][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the identity of this compound.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, one would expect to see distinct signals for the three aromatic protons on the pyridine ring, with characteristic chemical shifts and coupling patterns. The proton at the 2-position would likely appear as a singlet or a narrow doublet, the proton at the 5-position as a doublet, and the proton at the 6-position as a doublet of doublets. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. The spectrum of this compound should display six distinct signals for the six carbon atoms. The carbon bearing the iodine atom will be significantly shifted upfield due to the heavy atom effect.

Interpreting NMR Spectra: The chemical shifts and coupling constants should be carefully analyzed and compared with predicted values or data from reliable sources to confirm the correct isomeric structure. [10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern. For this compound (C₆H₄INO₂), the expected exact mass is approximately 248.93 g/mol . The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a characteristic molecular ion peak.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A thorough review of the Safety Data Sheet (SDS) is mandatory before commencing any work.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its commercial availability from various suppliers provides a solid starting point for research endeavors. Understanding the viable synthetic routes, particularly the Sandmeyer reaction, empowers researchers with the flexibility to produce this key intermediate in-house when necessary. Rigorous quality control, employing a combination of HPLC, NMR, and MS, is essential to ensure the integrity of the material and the reliability of subsequent experimental results. This guide serves as a foundational resource to support the effective procurement, synthesis, and quality assessment of this compound in the pursuit of novel therapeutics.

References

-

CP Lab Safety. 3-Iodo-isonicotinic acid, min 98%, 1 gram. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 9(42), 24534-24558. [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

-

ResearchGate. Assignment of peaks from 1H and 13C NMR. [Link]

-

Mulugeta, T. G., & Wondimu, T. T. (2021). development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Bulletin of the Chemical Society of Ethiopia, 35(1), 15-28. [Link]

-

NIST. Certificate of Analysis - Standard Reference Material® 3284. [Link]

-

Making Cosmetics. Certificate of Analysis (Representative Sample Certificate). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Lee, J. Y., et al. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of pharmaceutical and biomedical analysis, 41(2), 643–648. [Link]

-

Luliński, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules (Basel, Switzerland), 10(3), 394–407. [Link]

-

ResearchGate. (2012). Purity plot of isonicotinic acid. [Link]

-

ResearchGate. (2011). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. [Link]

-

MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. calpaclab.com [calpaclab.com]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. organicchemistrydata.org [organicchemistrydata.org]

A Comprehensive Guide to the Reactivity and Synthetic Utility of the Carbon-Iodine Bond in 3-Iodoisonicotinic Acid

Abstract

3-Iodoisonicotinic acid is a pivotal building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its value stems from the strategic placement of a carboxylic acid and an iodine atom on an electron-deficient pyridine ring. This guide provides an in-depth technical analysis of the carbon-iodine (C-I) bond's reactivity in this molecule. We will explore the electronic factors governing its reactivity, delve into a suite of powerful synthetic transformations centered on the C-I bond, and provide field-tested experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Section 1: Introduction to this compound: A Privileged Scaffold

1.1. Structural Features and Physicochemical Properties

This compound, also known as 3-iodopyridine-4-carboxylic acid, possesses a unique combination of functional groups that dictate its chemical behavior. The pyridine nitrogen and the carboxylic acid group act as powerful electron-withdrawing groups, rendering the aromatic ring electron-deficient. This electronic characteristic is central to its reactivity profile.

| Property | Value | Source |

| Molecular Formula | C₆H₄INO₂ | BOC Sciences[] |

| Molecular Weight | 249.01 g/mol | BOC Sciences[] |

| Melting Point | 205-210 °C | BOC Sciences[] |

| Boiling Point | 435.7 °C at 760 mmHg | BOC Sciences[] |

| Density | 2.123 g/cm³ | BOC Sciences[] |

1.2. The Carbon-Iodine Bond: A Versatile Handle for Molecular Engineering

The carbon-iodine bond is the most reactive of the carbon-halogen bonds and serves as a highly versatile functional group for synthetic chemists. Its reactivity is a consequence of its relatively low bond dissociation energy, making it an excellent substrate for a wide array of cross-coupling reactions.[2][3] In the context of palladium-catalyzed reactions, the reactivity order of halogens is generally I > Br > OTf >> Cl.[4][5] This predictable reactivity allows for selective functionalization of the C-I bond, even in the presence of other halogens.

The C-I bond's utility extends beyond cross-coupling, participating in nucleophilic aromatic substitution and the formation of hypervalent iodine reagents, further expanding its synthetic applications.[6][7]

1.3. Electronic Landscape of the Pyridine Ring

The pyridine nitrogen atom significantly influences the electronic distribution within the ring, withdrawing electron density and making the ring more electrophilic, particularly at the 2- and 4-positions (ortho and para to the nitrogen).[8][9] The addition of a carboxylic acid group at the 4-position further enhances this electron deficiency. This electronic landscape has two profound consequences for the C-I bond at the 3-position:

-

Activation for Cross-Coupling: The electron-deficient nature of the ring facilitates the initial oxidative addition step in palladium-catalyzed cross-coupling cycles, a crucial step for initiating the reaction.[10]

-

Potential for Nucleophilic Aromatic Substitution (SNAr): The ring's electrophilicity makes it susceptible to attack by strong nucleophiles, with the iodide serving as a good leaving group.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.[10][11][12][13]

2.1. General Mechanism of Pd-Catalyzed Cross-Coupling

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][14][15]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

2.2. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organoboron species with an organic halide.[5][14] It is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.[4][14]

Causality in Protocol Design:

-

Catalyst: A palladium(0) source is essential. Pd(dppf)Cl₂ is often chosen for its stability and efficiency in coupling heteroaryl halides.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[16] An inorganic base like K₂CO₃ is common.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Field-Tested Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add Pd(dppf)Cl₂ (0.05 equiv.) and degas for an additional 5 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.[17]

-

Cool the reaction, dilute with water, and acidify to precipitate the product. Filter and purify as needed.

2.3. Sonogashira Coupling: Accessing Aryl-Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[18][19] This reaction is invaluable for creating rigid scaffolds and linear extensions in molecules.[19][20][21]

Causality in Protocol Design:

-

Catalyst System: This reaction traditionally uses a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[18][20]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves as both the base to deprotonate the alkyne and often as the solvent.[20]

-

Solvent: Anhydrous, deoxygenated solvents like DMF or THF are used to prevent unwanted side reactions.

Field-Tested Protocol: Sonogashira Coupling

-

In a flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.1 equiv.) in a 2:1 mixture of DMF and triethylamine.

-

Add Pd(PPh₃)₂Cl₂ (0.03 equiv.) and CuI (0.05 equiv.).

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress.[19]

-

Upon completion, quench the reaction, and perform an appropriate workup and purification.

2.4. Heck Coupling: Olefination Strategies

The Heck reaction couples the aryl iodide with an alkene to form a new, more substituted alkene, typically with high trans selectivity.[22][23]

Causality in Protocol Design:

-

Catalyst: A palladium(0) source is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.

-

Ligand: Phosphine ligands like P(o-tol)₃ or PPh₃ are often used to stabilize the palladium catalyst.

-

Base: A mild inorganic base such as Na₂CO₃ or an organic base like Et₃N is used to neutralize the HI generated during the reaction.[24][25]

Field-Tested Protocol: Heck Coupling

-

Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), P(o-tol)₃ (0.04 equiv.), and Na₂CO₃ (2.0 equiv.) in a sealed tube.

-

Add an anhydrous polar aprotic solvent such as DMF or NMP.

-

Heat the reaction to 100-120 °C until the reaction is complete.[26]

-

Perform a standard aqueous workup and purify by chromatography or recrystallization.

2.5. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[27][28][29] It allows for the coupling of aryl halides with a wide variety of amines.[27]

Causality in Protocol Design:

-

Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or RuPhos are often used in combination with a palladium precatalyst to promote the challenging C-N reductive elimination step.[29]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine.

Field-Tested Protocol: Buchwald-Hartwig Amination

-

To an oven-dried, sealed tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Add an anhydrous solvent like toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C and monitor for completion.[30][31]

-

After cooling, quench the reaction carefully with water and proceed with extraction and purification.

Section 3: Beyond Palladium: Exploring Other Transformations

3.1. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), especially with potent nucleophiles. The electronegative nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer complex).[8] While 3-halopyridines are generally less reactive in SNAr compared to their 2- and 4-isomers, the reaction can still proceed under forcing conditions or with highly activated nucleophiles.[9][32]

Caption: A simplified workflow for the SₙAr reaction.

Field-Tested Protocol: SNAr with a Thiol Nucleophile

-

Dissolve this compound (1.0 equiv.) in a polar aprotic solvent like DMSO.

-

Add the desired thiol (e.g., thiophenol, 1.2 equiv.) and a strong base like potassium carbonate (2.5 equiv.).

-

Heat the mixture to 120-150 °C, monitoring the reaction by LC-MS.

-

Upon completion, cool the mixture, pour it into water, and acidify to precipitate the product.

-

Collect the solid by filtration and purify.

Section 4: Strategic Applications in Drug Discovery and Materials Science

The derivatives of this compound are prevalent in various high-value applications. The ability to easily functionalize the pyridine core via the C-I bond makes it a valuable scaffold in medicinal chemistry for creating libraries of compounds for screening. For instance, isonicotinic acid derivatives have been investigated for their potential as anticancer and antitumor agents.[33] The diverse substitution patterns achievable through the reactions described in this guide allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.

In materials science, the rigid, well-defined structures that can be built from this starting material are useful in the development of organic light-emitting diodes (OLEDs), polymers, and other functional materials.

Section 5: Conclusion and Future Outlook

This compound is a powerful and versatile building block, primarily due to the reactivity of its carbon-iodine bond. This guide has detailed the electronic factors that govern this reactivity and has provided a practical overview of key transformations, including a range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The provided protocols serve as a robust starting point for researchers to explore the vast chemical space accessible from this scaffold.

Future developments in this area will likely focus on more sustainable catalytic systems, such as those using earth-abundant metals, as well as the application of novel technologies like photoredox catalysis and flow chemistry to further enhance the synthetic utility of this important molecule.

Section 6: References

-

Getlik, M., Wilson, B. J., Morshed, M. M., Watson, I. D. G., Tang, D., Subramanian, P., & Al-awar, R. (2021). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

-

Getlik, M., et al. (2021). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

-

(2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. [Link]

-

(2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

-

(Year not available). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]

-

(Year not available). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]

-

(Year not available). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. [Link]

-

J. Michael McBride. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

-

(2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

-

J. Michael McBride. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

-

Wikipedia. (Date not available). Sonogashira coupling. Wikipedia. [Link]

-

(2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. [Link]

-

(Year not available). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

-

Wikipedia. (Date not available). Buchwald–Hartwig amination. Wikipedia. [Link]

-

(Year not available). Report: Direct Carbon-Carbon Bond Forming Reactions with Hypervalent Iodine Reagents. [Link]

-

Reddit. (2014). Why do carbon carbon double bonds react quantitatively with iodine? Reddit. [Link]

-

Organic Chemistry Portal. (Date not available). Heck Reaction. Organic Chemistry Portal. [Link]

-

(Year not available). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

-

Organic Chemistry Portal. (Date not available). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

University of Illinois. (2005). Hypervalent Iodine in Carbon-Carbon Bond-Forming Reactions. University of Illinois. [Link]

-

Asian Journal of Chemistry. (Date not available). An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6. –-[bmim][PF6] for Heck Coupling Reaction. Asian Journal of Chemistry. [Link]

-

Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

University of Groningen. (Year not available). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

-

Chemistry LibreTexts. (2020). Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

-

Wikipedia. (Date not available). Suzuki reaction. Wikipedia. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Rose-Hulman Institute of Technology. (Date not available). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]

-

(2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (Date not available). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Google Patents. (Year not available). Isonicotinic acid derivatives and preparation methods and uses thereof. Google Patents.

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Report: Direct Carbon-Carbon Bond Forming Reactions with Hypervalent Iodine Reagents: Redefining Formal SNAr Reactivity with Carbon Nucleophiles (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. nobelprize.org [nobelprize.org]

- 11. mdpi.com [mdpi.com]

- 12. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. rose-hulman.edu [rose-hulman.edu]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scirp.org [scirp.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Heck Reaction [organic-chemistry.org]

- 23. m.youtube.com [m.youtube.com]

- 24. asianpubs.org [asianpubs.org]

- 25. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 28. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 29. research.rug.nl [research.rug.nl]

- 30. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. m.youtube.com [m.youtube.com]

- 33. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]

The Strategic Utility of 3-Iodoisonicotinic Acid in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic building blocks, 3-iodoisonicotinic acid has emerged as a particularly valuable and versatile scaffold. Its unique combination of a pyridine core, a carboxylic acid handle, and a strategically positioned iodine atom provides a powerful platform for the synthesis of diverse and complex molecular architectures. This technical guide will delve into the core applications of this compound in medicinal chemistry, offering insights into its synthetic utility, key therapeutic areas of application, and detailed experimental protocols for its derivatization. For researchers, scientists, and drug development professionals, understanding the potential of this scaffold is key to unlocking new avenues for therapeutic innovation.

The pyridine ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1] The nitrogen atom within the ring acts as a hydrogen bond acceptor and can significantly influence the pharmacokinetic properties of a molecule.[1] The carboxylic acid group of this compound provides a convenient attachment point for the introduction of various functional groups through amide bond formation, a cornerstone of medicinal chemistry.[2][3] However, it is the iodine atom at the 3-position that truly distinguishes this scaffold. This halogen serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[4][5][6] These powerful synthetic tools allow for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties, providing a rapid and efficient means to explore vast chemical space and optimize structure-activity relationships (SAR).